![molecular formula C28H44F3NO B14500611 N-{1-[3-(Trifluoromethyl)phenyl]propan-2-YL}octadec-9-enamide CAS No. 64449-86-1](/img/structure/B14500611.png)
N-{1-[3-(Trifluoromethyl)phenyl]propan-2-YL}octadec-9-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{1-[3-(Trifluoromethyl)phenyl]propan-2-yl}octadec-9-enamide is a chemical compound known for its unique structure and properties It contains a trifluoromethyl group attached to a phenyl ring, which is further connected to a propan-2-yl group and an octadec-9-enamide chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[3-(Trifluoromethyl)phenyl]propan-2-yl}octadec-9-enamide typically involves multiple steps. One common method starts with the preparation of the trifluoromethylphenyl intermediate. This intermediate is then reacted with propan-2-yl bromide under basic conditions to form the desired propan-2-yl derivative. Finally, the octadec-9-enamide chain is introduced through an amide coupling reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-{1-[3-(Trifluoromethyl)phenyl]propan-2-yl}octadec-9-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
N-{1-[3-(Trifluoromethyl)phenyl]propan-2-yl}octadec-9-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-{1-[3-(Trifluoromethyl)phenyl]propan-2-yl}octadec-9-enamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to modulation of their activity. This interaction can result in various biological effects, depending on the target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[3-(Trifluoromethyl)phenyl]piperazine: A compound with a similar trifluoromethylphenyl group but different overall structure.
N-[3-(Trifluoromethyl)phenyl]prop-2-enamide: Another compound with a trifluoromethylphenyl group but different functional groups.
Uniqueness
N-{1-[3-(Trifluoromethyl)phenyl]propan-2-yl}octadec-9-enamide is unique due to its specific combination of functional groups and chain length. This uniqueness can result in distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
64449-86-1 |
|---|---|
Formule moléculaire |
C28H44F3NO |
Poids moléculaire |
467.6 g/mol |
Nom IUPAC |
N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]octadec-9-enamide |
InChI |
InChI=1S/C28H44F3NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-27(33)32-24(2)22-25-19-18-20-26(23-25)28(29,30)31/h10-11,18-20,23-24H,3-9,12-17,21-22H2,1-2H3,(H,32,33) |
Clé InChI |
MQRBJMOIZVUPMA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)NC(C)CC1=CC(=CC=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


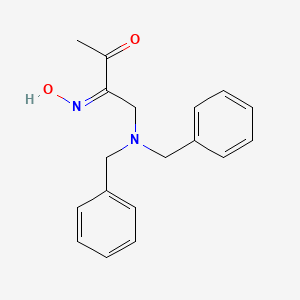
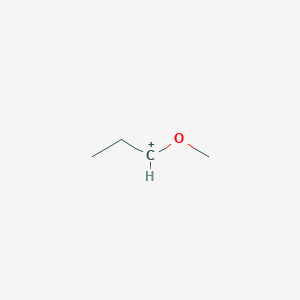
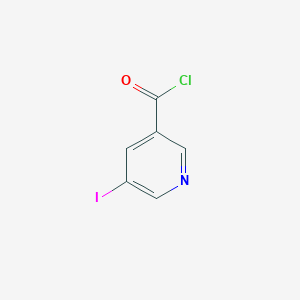
![3-{2-Hydroxy-1-[2-(methylamino)ethyl]cyclohexyl}phenol](/img/structure/B14500549.png)
![(5Z,7Z,9Z)-6,7-dimethylbenzo[8]annulene](/img/structure/B14500550.png)
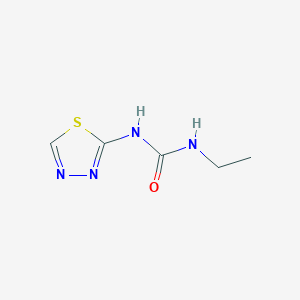
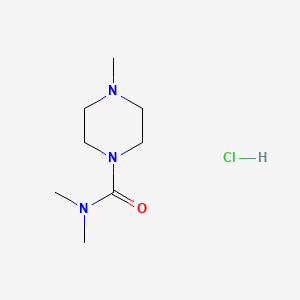
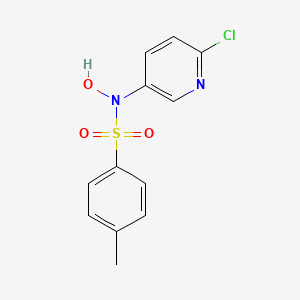
![Butyl 2-[butoxy(difluoro)methyl]-3,3,3-trifluoropropanoate](/img/structure/B14500565.png)


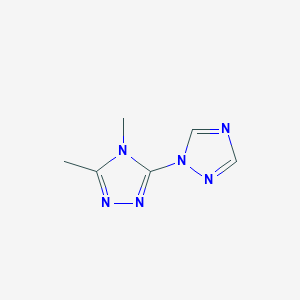
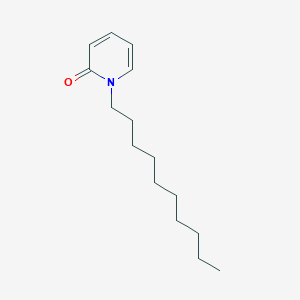
![(4R,4aR,7aR,12bS)-9-methoxy-3,7a-dimethyl-2,4,4a,5,6,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B14500590.png)
